molecular formula C11H14N2O B14678506 1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one CAS No. 32150-47-3

1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one

Cat. No.: B14678506
CAS No.: 32150-47-3
M. Wt: 190.24 g/mol
InChI Key: NYXDDWYZAVHYQQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone and tetrahydroquinazoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar structure but different biological activities.

    4(3H)-Quinazolinone: Another derivative with distinct pharmacological properties.

    2(1H)-Quinazolinone: Known for its antimicrobial and antimalarial activities.

Uniqueness

1,2,3,4-Tetrahydro-3-ethyl-4-methylquinazolin-2-one is unique due to its specific substitution pattern, which can lead to different biological activities compared to other quinazolinone derivatives

Properties

CAS No.

32150-47-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-ethyl-4-methyl-1,4-dihydroquinazolin-2-one

InChI

InChI=1S/C11H14N2O/c1-3-13-8(2)9-6-4-5-7-10(9)12-11(13)14/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

NYXDDWYZAVHYQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2NC1=O)C

Origin of Product

United States

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